REACTION_CXSMILES
|
[H-].[Na+].F[C:4]1[CH:13]=[C:12]2[C:7]([C:8]([OH:16])=[C:9]([C:14]#[N:15])[CH:10]=[N:11]2)=[CH:6][CH:5]=1.[CH3:17][O:18][CH2:19][CH2:20][OH:21]>>[CH3:17][O:18][CH2:19][CH2:20][O:21][C:4]1[CH:13]=[C:12]2[C:7]([C:8](=[O:16])[C:9]([C:14]#[N:15])=[CH:10][NH:11]2)=[CH:6][CH:5]=1 |f:0.1|
|
Name
|
|
Quantity
|
500 mg
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
|
Name
|
|
Quantity
|
1.3 g
|
Type
|
reactant
|
Smiles
|
FC1=CC=C2C(=C(C=NC2=C1)C#N)O
|
Name
|
|
Quantity
|
30 mL
|
Type
|
reactant
|
Smiles
|
COCCO
|
Name
|
|
Quantity
|
250 mg
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
|
Name
|
|
Quantity
|
250 mg
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
is heated
|
Type
|
TEMPERATURE
|
Details
|
at reflux overnight
|
Duration
|
8 (± 8) h
|
Type
|
TEMPERATURE
|
Details
|
the reaction mixture is heated
|
Type
|
TEMPERATURE
|
Details
|
at reflux overnight
|
Duration
|
8 (± 8) h
|
Type
|
TEMPERATURE
|
Details
|
the reaction mixture is heated
|
Type
|
TEMPERATURE
|
Details
|
at reflux for 8 hours
|
Duration
|
8 h
|
Type
|
CUSTOM
|
Details
|
partitioned between ethyl acetate and saturated sodium bicarbonate
|
Type
|
FILTRATION
|
Details
|
the resultant solid is collected by filtration
|
Name
|
|
Type
|
product
|
Smiles
|
COCCOC1=CC=C2C(C(=CNC2=C1)C#N)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.05 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |